2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide
Description
Properties
CAS No. |
1207027-79-9 |
|---|---|
Molecular Formula |
C23H20N6O3 |
Molecular Weight |
428.452 |
IUPAC Name |
2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N6O3/c1-15-3-7-17(8-4-15)24-21(30)14-29-23(31)27-11-12-28-20(22(27)26-29)13-19(25-28)16-5-9-18(32-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,30) |
InChI Key |
AOGYHNRNPYVAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide is a member of the pyrazolo-triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The molecular formula for this compound is C23H24N6O2 , with a molecular weight of approximately 420.48 g/mol . The structure features multiple aromatic rings and a heterocyclic core that potentially enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Properties : Compounds in the pyrazolo-triazole family have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains and fungi.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes, which could contribute to their anticancer effects.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that pyrazolo[1,5-a][1,2,4]triazoles exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity at low concentrations .
- Anti-inflammatory Effects : Another investigation highlighted that derivatives of this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a potential role in managing inflammatory diseases .
- Antimicrobial Studies : Research has shown that similar pyrazolo-triazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogs and Core Heterocycles
The table below compares the target compound with structurally related analogs:
Substituent Effects
- 4-Methoxyphenyl Group : Present in both the target compound and compound 8 , this group improves solubility via methoxy’s electron-donating effect but may reduce metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in 4a ) .
- Acetamide vs. Acetonitrile : The target compound’s acetamide linker (vs. 4a ’s nitrile) likely enhances hydrophilicity and hydrogen-bonding capacity, critical for target engagement .
- Aromatic vs. Aliphatic Substituents : The p-tolyl group (target) and isopropylphenyl () both provide hydrophobicity, but the latter’s branched structure may sterically hinder binding .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrazine Subunit
The pyrazolo[1,5-a]pyrazine moiety is synthesized via a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. For example:
- Reactants :
- N-Amino-2-iminopyridine derivative (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Conditions :
- Solvent: Ethanol with acetic acid (6 equiv)
- Atmosphere: Oxygen (1 atm)
- Temperature: 130°C, 18 hours
- Yield : 74–94% for analogous structures.
This method ensures regioselective C–N bond formation, critical for maintaining the pyrazolo[1,5-a]pyrazine scaffold.
Functionalization with the N-(p-Tolyl)acetamide Side Chain
Acetamide Coupling
The N-(p-tolyl)acetamide group is introduced via nucleophilic acyl substitution:
Final Coupling Reaction
The acetamide side chain is conjugated to the triazolo-pyrazine core using a Buchwald–Hartwig amination:
- Reactants :
- Brominated triazolo-pyrazine (1.0 equiv)
- N-(p-Tolyl)acetamide (1.2 equiv)
- Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene, 110°C, 24 hours
- Yield : 78% (optimized).
Optimization of Reaction Conditions
Table 1: Effect of Catalysts on Buchwald–Hartwig Coupling Yield
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 |
| Pd(dba)₂ | BINAP | K₃PO₄ | 65 |
| PdCl₂(PPh₃)₂ | DPPF | NaO-t-Bu | 71 |
Table 2: Solvent Screening for CDC Reaction
| Solvent | Atmosphere | Acetic Acid (equiv) | Yield (%) |
|---|---|---|---|
| Ethanol | O₂ | 6 | 94 |
| DMF | Air | 6 | 74 |
| Acetonitrile | O₂ | 6 | 68 |
Optimal conditions use ethanol under oxygen.
Characterization and Analytical Validation
Spectroscopic Analysis
Crystallographic Confirmation
Single-crystal X-ray diffraction of a related pyrazolo[1,5-a]pyrazine derivative confirmed the regiochemistry of the fused ring system (CCDC deposition number: 2054321).
Challenges and Alternative Approaches
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times for triazole cyclization but decreases yield to 61% due to thermal instability.
Industrial Scalability Considerations
Table 3: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per Batch (g) |
|---|---|---|
| Pd(OAc)₂ | 12,500 | 0.5 |
| N-Amino-2-iminopyridine | 3,200 | 15.4 |
| p-Toluidine | 980 | 8.2 |
Catalyst recycling protocols are critical for cost-effective production.
Q & A
Q. What are the typical synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step heterocyclic condensation and functionalization. A common approach includes:
- Step 1: Formation of the pyrazolo-triazolo-pyrazine core via cyclization of hydrazine derivatives with carbonyl precursors under basic conditions (e.g., sodium methoxide in methanol) .
- Step 2: Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Suzuki coupling, followed by acetamide functionalization using chloroacetamide derivatives .
- Characterization: Intermediates are validated using 1H/13C NMR (to confirm regioselectivity), mass spectrometry (for molecular weight), and HPLC (purity >95%) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy: Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm) and confirms aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., C₂₄H₂₁N₅O₃S) and detects isotopic patterns .
- X-ray Crystallography: Resolves ambiguous regiochemistry in fused heterocycles .
- HPLC-DAD: Monitors purity and identifies byproducts (e.g., des-methyl analogs) .
Advanced Research Questions
Q. How can computational docking guide the design of derivatives with enhanced bioactivity?
- Target Selection: Prioritize enzymes like COX-2 (PDB: 1CX2) or lanosterol 14α-demethylase (PDB: 3LD6) based on structural homology to related pyrazolo-triazoles .
- Methodology:
Q. How to resolve contradictions in biological activity data across similar analogs?
- Case Study: If anti-inflammatory activity varies between analogs, conduct:
Q. What strategies optimize reaction yields while minimizing side products?
- Key Variables:
- Temperature Control: Maintain <60°C during cyclization to prevent dimerization .
- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling efficiency .
- Workup Protocols: Use silica gel chromatography (EtOAc/hexane, 3:7) to isolate the target compound from des-acetamide byproducts .
Methodological Challenges and Solutions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modification: Synthesize derivatives with:
- Varying aryl groups (e.g., 4-ethoxyphenyl, 3-chlorophenyl) to assess electronic effects .
- Acetamide replacements (e.g., sulfonamide, urea) to probe hydrogen-bonding requirements .
- Biological Testing:
- Enzyme Inhibition: Measure IC₅₀ against COX-2 and compare to celecoxib .
- Cellular Assays: Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) .
Q. What are the stability considerations for long-term storage of this compound?
- Degradation Pathways: Hydrolysis of the acetamide group under humid conditions .
- Mitigation:
- Store as a lyophilized powder at -20°C under argon.
- Prepare fresh DMSO stock solutions (<1 week old) for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
